molecular formula C15H13N5S B12014357 4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 497824-04-1

4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12014357
CAS No.: 497824-04-1
M. Wt: 295.4 g/mol
InChI Key: ZSURWDPNKHXGIP-LICLKQGHSA-N
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Description

4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 3-methylbenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. Solvent selection is also crucial to facilitate the reactions and purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, aldehydes.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. The triazole ring is known for its bioactivity, and modifications of this compound can lead to the development of new drugs with improved efficacy and reduced side effects.

Medicine

Medicinally, derivatives of this compound are explored for their therapeutic potential. The presence of the triazole ring and Schiff base allows for interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The Schiff base can interact with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the Schiff base.

    4-((3-Methylbenzylidene)amino)-5-(phenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a pyridinyl group.

Uniqueness

The uniqueness of 4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol lies in its combination of the triazole ring, Schiff base, and pyridinyl group. This combination provides a unique set of chemical properties and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

497824-04-1

Molecular Formula

C15H13N5S

Molecular Weight

295.4 g/mol

IUPAC Name

4-[(E)-(3-methylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5S/c1-11-5-4-6-12(9-11)10-17-20-14(18-19-15(20)21)13-7-2-3-8-16-13/h2-10H,1H3,(H,19,21)/b17-10+

InChI Key

ZSURWDPNKHXGIP-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3

Canonical SMILES

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3

Origin of Product

United States

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